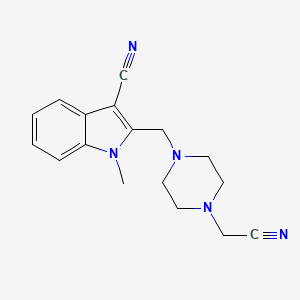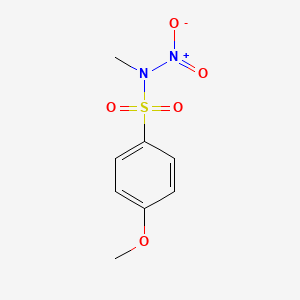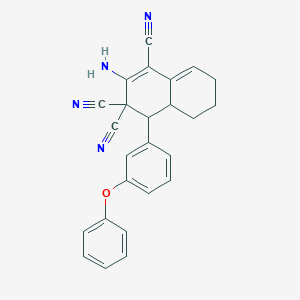
Indole-3-carbonitrile, 2-(4-cyanomethyl-1-piperazinylmethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(3-CYANO-1-METHYL-1H-INDOL-2-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an indole moiety, a pyrazine ring, and two cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-CYANO-1-METHYL-1H-INDOL-2-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL CYANIDE typically involves multi-step organic reactions. The initial step often includes the formation of the indole moiety, followed by the introduction of the cyanide groups and the pyrazine ring. Common reagents used in these reactions include indole derivatives, cyanide sources such as sodium cyanide or potassium cyanide, and various catalysts to facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-CYANO-1-METHYL-1H-INDOL-2-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanide groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
{4-[(3-CYANO-1-METHYL-1H-INDOL-2-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(3-CYANO-1-METHYL-1H-INDOL-2-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Semiconductor Materials: Compounds with similar structural complexity, used in electronics and optoelectronics.
Uniqueness
{4-[(3-CYANO-1-METHYL-1H-INDOL-2-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL CYANIDE is unique due to its combination of an indole moiety, a pyrazine ring, and cyanide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N5 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H19N5/c1-20-16-5-3-2-4-14(16)15(12-19)17(20)13-22-10-8-21(7-6-18)9-11-22/h2-5H,7-11,13H2,1H3 |
InChI Key |
XBBSBWSDZWMCHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CN3CCN(CC3)CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11105123.png)
![3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11105132.png)
![1,8-Dibromo-17-(pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11105133.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11105135.png)
![N-(4-bromobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11105137.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11105138.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11105139.png)
![Thiazolo[3.2-a]benzimidazol-3(2H)-one, 2-(2-methoxybenzylideno)-](/img/structure/B11105143.png)
![1-(5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B11105162.png)

![5-Methyl-4-({[6-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)hexyl]amino}methylene)-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11105187.png)
![2-[Methyl(phenyl)amino]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11105195.png)


